Scaffold Ring-Fusion Isomerism: Pyrazolo[4,5-e]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine Core
The target compound contains the pyrazolo[4,5-e]pyrimidine core, which differs from the dominant pyrazolo[3,4-d]pyrimidine isomer in the fusion orientation of the pyrazole and pyrimidine rings. This topological difference alters the spatial arrangement of the two pyrimidine nitrogen atoms that form the canonical kinase hinge-binding motif: in [4,5-e] systems the N4–N5 distance and vector angle are distinct from those in [3,4-d] systems, leading to divergent kinase selectivity profiles [1]. While pyrazolo[3,4-d]pyrimidines have been optimized as PI3Kβ-selective inhibitors (e.g., WO-2013028263-A1 series) and SRC/ABL inhibitors (eCF506, sub-nanomolar SRC IC₅₀), pyrazolo[4,5-e]pyrimidines have been preferentially explored for PI3Kδ and dual PI3Kδ/γ targeting, reflecting the scaffold's inherent selectivity bias [2][3]. No published direct head-to-head comparison of the two isomers with identical substitution patterns exists; the differentiation is therefore class-level and structural.
| Evidence Dimension | Scaffold ring-fusion topology (pyrazole/pyrimidine annulation pattern) |
|---|---|
| Target Compound Data | Pyrazolo[4,5-e]pyrimidine core; N1-(3,4-dimethylphenyl), C4-(4-methylphenyl)amino substitution |
| Comparator Or Baseline | Pyrazolo[3,4-d]pyrimidine core (e.g., S3QEL-2, CAS 890888-12-7; PP121, CAS 1092788-83-4; PI3Kβ-selective series WO-2013028263-A1); N1-(3,4-dimethylphenyl), C4-N,N-dipropyl substitution |
| Quantified Difference | No identical-substitution direct comparison available. Class-level: pyrazolo[3,4-d]pyrimidines achieve IC₅₀ values of 9 nM–1.7 µM across diverse kinase and non-kinase targets; pyrazolo[4,5-e]pyrimidines are documented primarily as PI3Kδ/γ and CDPK1 inhibitor leads. |
| Conditions | Structural and chemoinformatic comparison; biological activity data from independent published studies on each scaffold class. |
Why This Matters
The pyrazolo[4,5-e]pyrimidine scaffold is a structurally differentiated chemotype that may offer distinct kinase selectivity and intellectual property space compared to the crowded pyrazolo[3,4-d]pyrimidine field; procurement of the correct isomer is mandatory for SAR continuity.
- [1] Bishop, A.C.; et al. A Chemical Switch for Inhibitor-Sensitive Alleles of Any Protein Kinase. Nature 2000, 407(6802), 395–401. DOI: 10.1038/35030148. View Source
- [2] Fraser, C.; et al. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry 2016, 59(10), 4697–4710. DOI: 10.1021/acs.jmedchem.6b00065. View Source
- [3] GlaxoSmithKline LLC. Pyrazolopyrimidine Derivatives as PI3 Kinase Inhibitors. WO-2013028263-A1. Priority date: 2011-08-24. (Describes pyrazolo[3,4-d]pyrimidine series as selective PI3Kβ inhibitors.) View Source
